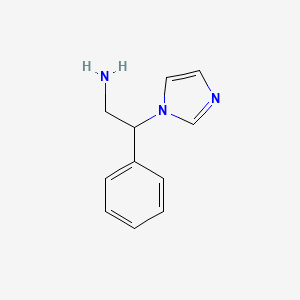

b-Phenyl-1H-imidazole-1-ethanamine 2HCl

Description

A versatile strategy for creating analogues, and for the synthesis of the parent compound itself, is the N-alkylation of the imidazole (B134444) ring. The nitrogen atom at the 1-position of the 1H-imidazole is nucleophilic and can react with various electrophiles to introduce a side chain. For instance, the reaction of imidazole with reagents like ethyl bromoacetate (B1195939) or 3,4-dichlorobenzyl bromide in the presence of a base like sodium hydride (NaH) yields the corresponding N-substituted imidazole derivatives. researchgate.net This methodology is directly applicable for introducing the β-phenyl-ethanamine side chain or its precursors onto the imidazole nitrogen.

Table 2: Examples of N-Alkylation of Imidazole for Analogue Synthesis

| Product | Starting Materials | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-(3,4-dichlorobenzyl)-1H-imidazole | Imidazole, 3,4-dichlorobenzyl bromide | NaH/TBAB, THF | Quantitative | researchgate.net |

| Imidazol-1-yl-acetic acid ethyl ester | Imidazole, ethyl bromoacetate | NaH/TBAB, THF | Quantitative | researchgate.net |

| 1-phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide | 1-phenyl-1H-imidazole, 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CH₃CN, 100 °C, 12 hours | Not specified | orientjchem.org |

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-yl-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-11(14-7-6-13-9-14)10-4-2-1-3-5-10/h1-7,9,11H,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYZKHOKOLGCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analogues with Substituted Phenyl Rings

Analogues bearing substituents on the phenyl ring are readily synthesized by employing the corresponding substituted starting materials in the imidazole (B134444) ring formation step. As detailed in Table 1, fluorinated analogues such as 4-(3-Fluorophenyl)-1H-imidazole and 4-(4-Fluorophenyl)-1H-imidazole are prepared from the respective 2-bromo-(fluorophenyl)ethanone derivatives and formamide. nih.gov This strategy allows for systematic exploration of electronic effects on the phenyl ring.

Synthesis of Multi Substituted Imidazole Analogues

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. Using techniques such as Electrospray Ionization (ESI), one would expect to observe a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.org

Table 3: Expected Mass Spectrometry Data

| Ion | Description |

|---|---|

| [M+H]⁺ | Molecular ion peak (protonated) |

| [M-C₈H₉N]⁺ | Loss of the phenyl-ethanamine fragment |

| [C₈H₁₀N]⁺ | Phenyl-ethanamine fragment |

Note: Fragmentation is predictive and based on common fragmentation patterns of similar molecules.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of β-Phenyl-1H-imidazole-1-ethanamine 2HCl would display characteristic absorption bands. A broad band in the 2500-3000 cm⁻¹ region would be indicative of the N-H stretches of the protonated amine and imidazole (B134444) groups (ammonium salts). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings would be found in the 1450-1650 cm⁻¹ region. ijpsonline.com

Table 4: Key FTIR Absorption Bands for Functional Group Identification

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 2980 - 2850 | Aliphatic C-H Stretch |

| 2700 - 2400 | N-H Stretch (Ammonium Salt) |

| 1650 - 1550 | C=N Stretch (Imidazole) |

| 1600 - 1450 | C=C Stretch (Aromatic) |

Note: Values are typical ranges for the specified functional groups. ijpsonline.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a crystal. libretexts.org The crystalline nature of a substance, including b-Phenyl-1H-imidazole-1-ethanamine 2HCl, dictates many of its physical properties, such as solubility, stability, and bioavailability.

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. bruker.com The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined.

While specific experimental data for this compound is not publicly available in crystallographic databases, a typical output from such an analysis would be presented in a table similar to the one below. This table would summarize the key crystallographic parameters.

Interactive Table: Example of Single-Crystal XRD Data

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the symmetry operations of the unit cell. |

| a (Å) | 10.123 | Unit cell dimension along the a-axis. |

| b (Å) | 8.456 | Unit cell dimension along the b-axis. |

| c (Å) | 15.789 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between the b and c axes. |

| β (°) | 98.76 | Angle between the a and c axes. |

| γ (°) | 90 | Angle between the a and b axes. |

| Volume (ų) | 1334.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.452 | The theoretical density of the crystal. |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid and essential technique used to analyze the crystalline phases of a bulk sample. xray.cz Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a finely powdered sample containing a large number of randomly oriented crystallites. libretexts.org

The primary applications of PXRD in the context of this compound include:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form, allowing for its identification by comparison to a database of known patterns. xray.cz

Polymorph Screening: It can distinguish between different polymorphic forms of the compound, which may have different physical properties.

Purity Analysis: PXRD can detect the presence of crystalline impurities or different crystalline forms within the bulk sample.

The output of a PXRD experiment is a diffractogram, which plots the intensity of the diffracted X-rays against the diffraction angle (2θ).

Interactive Table: Example of Powder XRD Peak List

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 75 |

| 23.5 | 3.78 | 50 |

| 25.9 | 3.44 | 95 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For pharmaceutical compounds like this compound, high-performance liquid chromatography (HPLC) is the most common and powerful technique for assessing purity. nih.gov

An HPLC method for purity analysis would typically involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the eluent). A detector measures the concentration of each component as it elutes from the column, producing a chromatogram.

The purity of the this compound sample would be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the main compound from related substances, isomers, and degradation products. mdpi.com

While a specific validated HPLC method for this compound is not detailed in publicly accessible literature, the following table illustrates the type of data that would be generated for purity assessment.

Interactive Table: Example of HPLC Purity Analysis Data

| Peak ID | Compound Name | Retention Time (min) | Area (%) |

| 1 | Impurity A | 3.45 | 0.08 |

| 2 | b-Phenyl-1H-imidazole-1-ethanamine | 5.21 | 99.85 |

| 3 | Impurity B | 6.89 | 0.05 |

| 4 | Impurity C | 8.12 | 0.02 |

Mechanistic Investigations and Molecular Interaction Studies

Elucidation of Molecular Recognition and Binding Mechanisms

The molecular recognition of phenyl-imidazole derivatives is a highly specific process governed by a range of intermolecular forces. The binding of these compounds to their biological targets, such as enzymes and receptors, is dictated by the intricate interplay of their structural features. The imidazole (B134444) ring, a key component of this class of compounds, can participate in coordination with metal ions within an active site or form hydrogen bonds with macromolecular targets. nih.gov The phenyl group, on the other hand, plays a crucial role in enhancing the binding affinity and specificity of the molecule. nih.gov

Studies on analogues of β-Phenyl-1H-imidazole-1-ethanamine 2HCl have provided significant insights into their binding mechanisms. For instance, in the context of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme, the N-1 nitrogen of the imidazole ring has been shown to be critical for binding to the heme iron. nih.gov This interaction is fundamental to the inhibitory activity of these compounds. Computational docking experiments and spectroscopic studies have been instrumental in elucidating these binding modes, confirming that the imidazole ring lies at the heart of the molecule's ability to interact with its target. nih.gov

The orientation of the phenyl ring and the nature of its substituents also significantly influence molecular recognition. The phenyl group can engage in hydrophobic interactions within the binding pocket of a target protein, thereby stabilizing the ligand-protein complex. Furthermore, modifications to the phenyl ring can modulate the electronic properties of the imidazole ring, which in turn affects its binding affinity to metallic centers like the heme iron in IDO. nih.gov

In broader contexts, the recognition of imidazole derivatives can also be driven by other non-covalent interactions. For example, studies on the interaction of imidazole derivatives with Co(III)-porphyrins have highlighted the importance of hydrogen bonding between the functional groups of the imidazole derivative and the porphyrin molecule. mdpi.com This demonstrates the versatility of the imidazole scaffold in molecular recognition processes.

Enzyme and Receptor Interaction Profiling for b-Phenyl-1H-imidazole-1-ethanamine 2HCl and Analogues

The interaction of β-Phenyl-1H-imidazole-1-ethanamine 2HCl and its analogues with various enzymes and receptors has been a subject of considerable research, revealing a complex profile of activities.

The binding affinity of phenyl-imidazole derivatives to their targets is a key determinant of their biological activity. Quantitative analysis of these interactions is often performed using techniques such as enzyme inhibition assays and receptor binding studies. For analogues of β-Phenyl-1H-imidazole-1-ethanamine 2HCl targeting the enzyme IDO, inhibition constants (Ki) have been determined to quantify their binding affinity. nih.gov

The kinetics of these interactions have also been investigated. Interestingly, some of the most potent 4-phenyl-imidazole derivatives exhibit an uncompetitive inhibition mode against IDO, although non-competitive or mixed inhibition modes also show a good fit. nih.gov This suggests a complex mechanism of action where the inhibitor may bind to the enzyme-substrate complex.

The following table summarizes the inhibitory activity of selected 4-phenyl-imidazole analogues against IDO, illustrating the impact of structural modifications on binding affinity.

| Compound | Analogue Structure | IC50 (µM) | Inhibition Constant (Ki) (µM) | Inhibition Mode |

| 1 | 4-(2-Hydroxyphenyl)-1H-imidazole | 6.5 | 6.2 | Uncompetitive |

| 17 | 4-(2-Mercaptophenyl)-1H-imidazole | 5.8 | 5.5 | Uncompetitive |

| 18 | 4-(3-Mercaptophenyl)-1H-imidazole | 7.2 | 6.8 | Uncompetitive |

| 4-PI | 4-Phenyl-1H-imidazole (parent compound) | 60 | - | Noncompetitive |

Data sourced from a study on IDO inhibitors. nih.gov

Phenyl-imidazole compounds can act as modulators of enzyme activity, most notably as inhibitors. In the case of IDO, these compounds inhibit the enzyme's ability to metabolize tryptophan, a key function in immune regulation. nih.gov The mechanism of this modulation is directly linked to the binding of the imidazole nitrogen to the heme iron in the enzyme's active site, which blocks the catalytic activity. nih.gov

The modulatory effect is highly dependent on the substitution pattern of the phenyl-imidazole core. For example, substitutions on the phenyl ring can either enhance or diminish the inhibitory potency. This is attributed to specific interactions with amino acid residues within the enzyme's active site, such as C129 and S167 in IDO. nih.gov

The specificity and selectivity of phenyl-imidazole derivatives for their targets are crucial for their potential as research tools or therapeutic agents. Studies on 4-substituted imidazole analogues have explored their selectivity for different receptor subtypes. For example, certain analogues of 4-[1-(1-naphthyl)ethyl]-1H-imidazole have shown high selectivity for α2-adrenergic receptors over α1-adrenergic receptors. nih.gov This selectivity is influenced by the nature of the substituent on the carbon bridge between the naphthalene (B1677914) and imidazole rings. nih.gov

In the context of IDO, the selectivity of phenyl-imidazole inhibitors can be assessed by comparing their activity against other heme-containing enzymes. The development of selective inhibitors is a key objective in drug discovery to minimize off-target effects. The structural features that confer high affinity for IDO, such as the ability to form specific hydrogen bonds within the active site, also contribute to their selectivity. nih.gov

Investigation of Protein-Ligand Interactions at the Molecular Level

The interactions between phenyl-imidazole ligands and their protein targets have been investigated at the molecular level using techniques like X-ray crystallography and computational modeling. nih.govresearchgate.net These studies provide a detailed picture of the binding orientation and the specific contacts that stabilize the complex.

For 4-phenyl-imidazole derivatives binding to IDO, it has been shown that the imidazole ring binds directly to the heme iron. nih.gov The phenyl ring extends into a hydrophobic pocket, and substituents on the phenyl ring can form hydrogen bonds with nearby amino acid residues. For example, hydroxyl and thiol groups on the phenyl ring have been shown to interact with serine and cysteine residues in the active site, leading to enhanced binding affinity. nih.gov

Analysis of Competitive Binding Phenomena

Competitive binding studies are essential for understanding the mechanism of action of ligands and for identifying compounds that bind to the same site on a target protein. In the context of phenyl-imidazole inhibitors of IDO, competitive binding experiments can be used to confirm that these compounds bind to the active site and compete with the natural substrate, tryptophan.

While some 4-phenyl-imidazole derivatives have been classified as noncompetitive or uncompetitive inhibitors based on kinetic analysis, this does not preclude them from binding to the active site. nih.gov Spectroscopic studies have definitively shown that 4-phenyl-imidazole binds to the heme iron at the active site of IDO. nih.gov This apparent discrepancy can be explained by complex kinetic models where the inhibitor binds to a different form of the enzyme than the substrate or to the enzyme-substrate complex.

The absence of inhibitory activity with N-1 substituted 4-phenyl-imidazole derivatives provides strong evidence for the binding of the N-1 nitrogen to the heme iron and demonstrates the competitive nature of this interaction with respect to other potential binding modes. nih.gov

Exploration of Allosteric Modulation Mechanisms

A comprehensive review of scientific literature indicates that specific studies focusing on the allosteric modulation mechanisms of this compound have not been extensively published. Allosteric modulation is a key area of pharmacological research, involving ligands that bind to a receptor at a site distinct from the primary (orthosteric) binding site. nih.gov This binding can alter the receptor's conformation and modify its response to the endogenous ligand, offering potential for greater receptor subtype selectivity and a more nuanced control of cellular signaling compared to direct agonists or antagonists. nih.gov

While direct research on this compound is limited, the broader class of phenyl-imidazole derivatives has been a subject of such mechanistic investigations, providing a conceptual framework for potential research avenues.

Detailed Research Findings from Related Compounds

Studies on structurally related phenyl-imidazole compounds have revealed their potential to act as allosteric modulators on various protein targets.

GABA-A Receptors: A notable area of research involves phenyl-imidazole derivatives as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. For instance, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as PAMs that preferentially interact with the α1/γ2 interface of the GABA-A receptor. nih.gov This interaction enhances the effect of GABA, the primary neurotransmitter, without directly activating the receptor itself. Such findings are significant as they highlight the potential for developing compounds with improved metabolic stability for treating various neurological dysfunctions. nih.gov

Indoleamine 2,3-Dioxygenase (IDO): The compound 4-phenyl-imidazole (4-PI) has been identified as a noncompetitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy. nih.gov Although spectroscopic studies confirmed that 4-PI binds to the heme iron at the active site, its noncompetitive inhibition kinetics suggest a mechanism that could involve allosteric effects, where binding influences the enzyme's conformation and activity in a manner not directly competing with the substrate. nih.gov Systematic studies on 4-PI derivatives have aimed to enhance potency by optimizing interactions within the active site, demonstrating that subtle changes to the phenyl-imidazole scaffold can significantly alter binding affinity and inhibitory action. nih.gov

These examples from related compounds illustrate the type of detailed molecular interactions and functional outcomes that would be investigated to characterize the allosteric modulation mechanisms of this compound. Such studies would typically involve a combination of computational docking, site-directed mutagenesis, and functional assays to identify the specific binding site and elucidate how binding translates into a modulatory effect on the target protein.

Illustrative Data on Allosteric Modulation

To characterize a compound as an allosteric modulator, researchers typically perform functional assays in the presence of a known orthosteric agonist. The data is often presented in tables that quantify the modulatory effect. The table below is a representative example illustrating the type of data that would be generated from such studies.

Table 1: Representative Data for a Hypothetical Positive Allosteric Modulator (PAM) at a G-Protein Coupled Receptor (GPCR) Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Orthosteric Agonist | Concentration of Modulator (nM) | Agonist EC₅₀ (nM) | Fold Shift | Maximum Response (% of Agonist Alone) |

|---|---|---|---|---|

| Endogenous Ligand X | 0 (Control) | 150 | 1.0 | 100% |

| Endogenous Ligand X | 10 | 75 | 2.0 | 105% |

| Endogenous Ligand X | 100 | 30 | 5.0 | 110% |

This table demonstrates how a PAM can decrease the EC₅₀ value of the orthosteric agonist (indicating increased potency) and potentially increase the maximum response. To confirm the mechanism, further binding studies would be required to show that the modulator affects the agonist's binding affinity (K_d) or binding cooperativity without competing for the same site.

Future research on this compound would be necessary to determine if it exhibits allosteric properties and to characterize its specific molecular interactions and functional consequences on any relevant biological targets.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are employed to elucidate the fundamental electronic properties of molecules. Methods like Density Functional Theory (DFT) are particularly valuable for understanding the structure and reactivity of imidazole (B134444) derivatives.

Analysis of Electronic Structure and Charge DistributionQuantum mechanical calculations are instrumental in analyzing the electronic characteristics of phenyl-imidazole compounds. For instance, studies on phenyl-imidazole derivatives have utilized geometry optimizations and electrostatic potential mapping to understand the electronic effects of various substituents on the imidazole ring.nih.govThese calculations can determine if substitutions lead to appreciable differences in the electronic charge on specific atoms, such as the nitrogen atoms within the imidazole ring, which are often crucial for coordinating with biological targets.nih.gov

DFT calculations have been used to investigate the electronic properties and reactivity parameters of imidazole-based compounds. scielo.br Natural bond orbital analysis, a quantum chemical method, can calculate the charge on each atom and the charge-transfer interactions between different parts of a molecule, such as between a drug molecule and a biological target like DNA. ijbbb.org

Table 1: Calculated Bond Lengths (Å) and Angles (°) for Imidazole Derivatives The following data represents theoretical calculations for related imidazole structures, not b-Phenyl-1H-imidazole-1-ethanamine 2HCl specifically, and are compared to experimental crystallographic data for imidazole.

| Parameter | B3LYP/6-31G(d,p) | Experimental (Imidazole) |

| Bond Lengths (Å) | ||

| C1 - C2 | 1.393 | 1.358 |

| N3 - C4 | 1.354 | 1.326 |

| C4 - N5 | 1.376 | 1.349 |

| C1 - N5 | 1.431 | 1.369 |

| Bond Angles (°) | ||

| N5-C1-C2 | 105.8 | 107.2 |

| C1-C2-N3 | 112.5 | 112.4 |

| C2-N3-C4 | 105.4 | 105.6 |

| N3-C4-N5 | 112.5 | 112.4 |

| C4-N5-C1 | 103.8 | 102.4 |

| Source: Adapted from ResearchGate researchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict how a ligand, such as an imidazole derivative, will interact with the binding site of a protein. researchgate.netmdpi.com For example, docking studies have been performed on imidazole derivatives against targets like protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2) to elucidate potential binding modes and interactions. researchgate.net These simulations rank potential drug candidates based on scoring functions that estimate the binding affinity, with lower scores often indicating a more favorable interaction. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While specific molecular dynamics (MD) simulation data for this compound is not available, MD simulations are a standard tool for studying imidazole-containing compounds. These simulations model the physical movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand and its complex with a target protein. MD can help refine docking poses, predict the stability of ligand-protein interactions, and understand how the system behaves in a more dynamic, solution-phase environment, which is more representative of physiological conditions.

Prediction of Optimal Ligand-Target Binding Modes and Geometries

A primary goal of molecular docking is to predict the most stable binding geometry of a ligand within a target's active site. researchgate.net Studies on various imidazole derivatives have successfully used docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking of imidazole-based triazoles into the active site of carbonic anhydrase II revealed that the imidazole ring plays a crucial role in the inhibition of the enzyme. scielo.br The analysis of these binding modes helps in understanding the structure-activity relationship (SAR) and guides the design of derivatives with improved affinity and selectivity. scielo.br The predicted binding conformations are often visualized to inspect the specific amino acid residues involved in the interaction. nih.gov

Table 2: Example of Molecular Docking Results for Imidazole Derivatives against Target Proteins This table presents sample data from studies on various imidazole derivatives to illustrate the output of docking simulations.

| Compound Series | Target Protein | Parameter | Value |

| Imidazole-based 1,2,3-Triazoles | Carbonic Anhydrase II | IC₅₀ (µM) | 0.025 - 0.032 |

| 1,5-Diphenyl-imidazole derivatives | Protein Tyrosine Kinase (2HCK) | Binding Energy (kcal/mol) | (Example Range: -7.0 to -9.5) |

| 2,4,5-Trisubstituted Imidazoles | Xanthine Oxidase | IC₅₀ (µg/mL) | 85.8 |

| Source: Adapted from SciELO scielo.br, MDPI mdpi.com |

In Silico Screening and Virtual Library Design for Imidazole Scaffolds

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.com In silico screening allows for the rapid evaluation of large virtual libraries of imidazole-based compounds against various biological targets. This approach helps to prioritize which compounds to synthesize and test in the lab, saving significant time and resources. mdpi.comnih.gov Computational tools are used to design these libraries by modifying the core imidazole scaffold with different substituents. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are often performed on these virtual libraries to filter for compounds with favorable drug-like properties, ensuring that promising candidates have a higher chance of success in later stages of drug development. researchgate.netaip.org

Structure Activity Relationship Sar Studies of B Phenyl 1h Imidazole 1 Ethanamine Derivatives

Systematic Modification of the Phenyl Substituent and its Impact on Activity

The phenyl ring of b-Phenyl-1H-imidazole-1-ethanamine is a critical component for biological activity, and its substitution pattern has been extensively studied to modulate potency and selectivity. Research has shown that both the nature and position of substituents on the phenyl ring can dramatically alter the compound's interaction with its biological target.

In a series of 1-(4-substituted phenyl)-2-ethyl imidazole (B134444) derivatives, it was observed that aromatic-substituted compounds were generally more active than their aliphatic-substituted counterparts. The introduction of a phenyl or benzyl (B1604629) group linked by a succinyl group significantly enhanced antitumor activity. Interestingly, in this particular series, no significant differences were observed between the effects of electron-donating and electron-withdrawing substituents. However, another study on 1-ethyl- and 1-propyl-5-substituted imidazoles with bleaching activity found that introducing a bromo, chloro, fluoro, methyl, or trifluoromethyl group at the 4-position of the benzene (B151609) ring increased activity compared to the unsubstituted phenyl analog.

The position of the substituent on the phenyl ring is also crucial. For instance, in a study of 4-phenyl-imidazole (4-PI) derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), systematic ortho, meta, and para substitutions with oxygen, sulfur, and fluorine were explored. A 2-hydroxy modification resulted in a tenfold increase in potency compared to the parent 4-PI. Furthermore, SAR studies on ortho, meta, and para-thiol (SH) substitutions indicated that the thiol group enhanced protein-ligand interactions more effectively than fluorine (F) or hydroxyl (OH) groups at the meta and para positions.

The following table summarizes the impact of various phenyl substitutions on the activity of related imidazole derivatives:

| Compound Series | Substituent (Position) | Observed Impact on Activity | Reference |

| 1-(4-substituted phenyl)-2-ethyl imidazoles | Aromatic vs. Aliphatic | Aromatic substitution generally leads to higher activity. | |

| 1-(4-substituted phenyl)-2-ethyl imidazoles | Electron-donating vs. Electron-withdrawing | No significant difference observed in this series. | |

| 1-propyl-5-(4-substituted phenyl)imidazoles | 4-Br, 4-Cl, 4-F, 4-CH3, 4-CF3 | Increased bleaching activity compared to unsubstituted phenyl. | |

| 4-phenyl-imidazole derivatives (IDO inhibitors) | 2-OH | Tenfold increase in potency. | |

| 4-phenyl-imidazole derivatives (IDO inhibitors) | meta-SH, para-SH | Enhanced protein-ligand interactions more than F or OH. |

Exploration of Substitutions on the Imidazole Ring and Their Contributions to Interactions

Studies on 4-phenyl-imidazole derivatives as IDO inhibitors revealed that substitution at the N-1 position of the imidazole ring is generally detrimental to activity. For example, N-1 methylation or benzylation led to a loss of inhibitory action, confirming the importance of an unsubstituted N-1 nitrogen for binding to the heme iron of the enzyme. Conversely, substitution at the N-3 position was tolerated, with an N-3 benzyl substituted derivative showing comparable potency to the unsubstituted parent compound.

In a different series of compounds, a thiol substituent at the C-2 position of the imidazole nucleus was found to decrease cytotoxicity. Research on imidazoles linked to ethionamide (B1671405) as antituberculosis agents showed that hydroxy and nitrile moieties on the imidazole ring were advantageous for activity.

The table below outlines the effects of substitutions on the imidazole ring in various derivative series:

| Compound Series | Position | Substituent | Observed Impact on Activity | Reference |

| 4-phenyl-imidazole derivatives (IDO inhibitors) | N-1 | Methyl, Benzyl | Loss of activity | |

| 4-phenyl-imidazole derivatives (IDO inhibitors) | N-3 | Benzyl | Activity maintained | |

| 5-phenyl-1-phenylamino-1H-imidazole derivatives | C-2 | Thiol | Decreased cytotoxicity | |

| Imidazole-linked ethionamide derivatives | Imidazole Ring | Hydroxy, Nitrile | Advantageous for antituberculosis activity |

Investigation of the Ethanamine Side Chain Modifications and Homologation

The ethanamine side chain is a crucial linker between the phenyl-imidazole core and potential interaction points on a biological target. Modifications to this chain, including changes in length (homologation) and branching, can significantly impact activity.

In a study of novel indole (B1671886) ethylamine (B1201723) derivatives, the side chain was found to play a critical role in bioactivity. While not a direct analogue, this study highlights the importance of the linker in positioning the pharmacophoric elements correctly for target engagement. For a series of 1-(4-substituted phenyl)-2-alkyl imidazole derivatives, it was observed that the length of the alkyl chain directly influenced antitumor activity. Specifically, the inhibitory concentration (IC50) gradually increased as the alkyl chain length increased from ethyl to amyl.

| Compound Series | Modification | Observed Impact on Activity | Reference |

| 1-(4-substituted phenyl)-2-alkyl imidazoles | Increasing alkyl chain length (ethyl to amyl) | Gradual decrease in antitumor activity (increase in IC50) |

Role of Linker Chemistry and Spacer Length in Molecular Recognition

The chemical nature of the linker and the distance it creates between the aromatic moieties (spacer length) are fundamental to molecular recognition. In bi-aryl imidazole derivatives, the linker's rigidity and the dihedral angle it imposes between the rings can be critical for activity.

Stereochemical Considerations and Their Impact on Molecular Interactions

The b-Phenyl-1H-imidazole-1-ethanamine core contains a chiral center at the benzylic carbon of the ethanamine side chain. Consequently, the molecule can exist as two enantiomers, which may exhibit different biological activities. This phenomenon, known as stereoselectivity, is a critical aspect of drug design.

The differential interaction of enantiomers with a chiral biological target is a well-established principle. One enantiomer may fit perfectly into a binding site, leading to a biological response, while the other may bind weakly or not at all. In a study of the optical isomers of a naphthalene (B1677914) analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, significant differences in biological activity were observed between the (+)-(S) and (-)-(R) enantiomers. The (+)-(S)-isomer was a selective agonist for α2-mediated responses, whereas the (-)-(R)-isomer was a more potent inhibitor of α2-mediated platelet aggregation. This highlights the profound impact that stereochemistry can have on the pharmacological profile of this class of compounds. The absolute configuration of the chiral center dictates the three-dimensional arrangement of the phenyl and imidazole moieties, which in turn governs how the molecule interacts with its target.

| Compound | Enantiomer | Observed Activity | Reference |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazole | (+)-(S) | Selective agonist of α2-mediated responses in ileum. | |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazole | (-)-(R) | More potent inhibitor of α2-mediated platelet aggregation. |

Development of Quantitative Structure-Activity Relationships (QSAR) Models for Imidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can provide valuable insights into the physicochemical properties that are important for activity and can be used to predict the potency of new, unsynthesized derivatives.

For a series of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, a QSAR study using the Hansch model was conducted. This analysis revealed that the cytotoxicity of the compounds was influenced by electronic (Hammett sigma), hydrophobic (pi), and steric (molar refractivity and STERIMOL) parameters of the phenyl ring substituents. The model indicated that electron-withdrawing substituents at the para position of the 1-phenylamino fragment were unfavorable for cytotoxicity. Conversely, the lipophilicity of meta substituents on the 5-phenyl ring was found to increase cytotoxicity.

Another QSAR study on N-alkyl imidazole analogues as antibacterial agents revealed that the electronic property of dipole moment contributed positively to activity, while a spatial descriptor (principal moment of inertia at the Y-axis) contributed negatively. This suggests that substitutions on the imidazole ring with hydrophobic and less bulky groups are favorable for antibacterial activity.

These QSAR models, while developed for related imidazole series, provide a framework for understanding the key molecular descriptors that likely govern the activity of b-Phenyl-1H-imidazole-1-ethanamine derivatives.

Chemical Biology and Research Tool Applications

Utilization as Molecular Probes for Biological Target Identification and Validation

While direct evidence for the use of b-Phenyl-1H-imidazole-1-ethanamine 2HCl as a molecular probe for target identification is not extensively documented in publicly available research, the broader class of phenyl-imidazole derivatives has been instrumental in this area. For instance, derivatives of 4-phenyl-imidazole have been developed as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression, particularly in cancer. nih.gov These inhibitors serve as molecular probes to validate IDO as a therapeutic target. By observing the biological effects of IDO inhibition by these compounds, researchers can confirm the role of the enzyme in disease pathways. The core structure of b-Phenyl-1H-imidazole-1-ethanamine suggests its potential as a scaffold for developing similar probes for other biological targets.

Application in Biochemical Assay Development and Optimization

The development and optimization of biochemical assays often rely on the availability of specific inhibitors and ligands. Phenyl-imidazole derivatives have been utilized in such assays to study enzyme kinetics and to screen for more potent inhibitors. A notable example is the use of 4-phenyl-imidazole (4-PI) in spectroscopic studies to investigate its binding to the heme iron at the active site of Indoleamine 2,3-dioxygenase (IDO). nih.gov These studies were crucial in understanding the enzyme's mechanism and in the development of assays to screen for new IDO inhibitors. The structural similarity of this compound suggests its potential utility as a reference compound or a starting point for the development of specific modulators for use in biochemical assays.

In a different context, a high-throughput screening assay was developed to identify inhibitors of osteoclastogenesis, where a substituted imidazole (B134444) was identified as a hit. nih.gov This demonstrates the role of the imidazole scaffold in the development of cell-based assays for drug discovery.

Contributions to Fundamental Biological Process Understanding

The study of phenyl-imidazole derivatives has contributed to the understanding of fundamental biological processes. The investigation of 4-phenyl-imidazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO) has shed light on the role of this enzyme in immune tolerance and disease. nih.gov IDO is involved in the catabolism of tryptophan, and its inhibition can modulate immune responses, which is a critical process in cancer and infectious diseases.

Furthermore, the specific compound (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is known to be an intermediate in the synthesis of Eluxadoline. chemicalbook.com Eluxadoline is a mixed μ-opioid receptor agonist and δ-opioid receptor antagonist used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-d). chemicalbook.com The development of Eluxadoline, originating from intermediates like (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, has advanced the understanding of the complex interplay of opioid receptors in the gastrointestinal tract.

Research into other imidazole derivatives has also expanded our knowledge of various biological pathways. For example, studies on novel 2-phenyl-1H-imidazole-5-carboxamide derivatives as Factor XIa inhibitors have contributed to understanding their potential in thrombosis treatment. nih.gov

Below is a table summarizing the biological targets of some phenyl-imidazole derivatives:

| Compound Class | Biological Target | Biological Process |

| 4-Phenyl-imidazole derivatives | Indoleamine 2,3-dioxygenase (IDO) | Immune suppression nih.gov |

| (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (intermediate) | Opioid receptors (via Eluxadoline) | Gastrointestinal function chemicalbook.com |

| Substituted imidazoles | RANKL-induced signaling | Osteoclastogenesis nih.gov |

| 2-Phenyl-1H-imidazole-5-carboxamide derivatives | Factor XIa | Blood coagulation nih.gov |

Derivatization for Bioconjugation and Fluorescent Labeling

Information specifically detailing the derivatization of this compound for bioconjugation and fluorescent labeling is limited in the available literature. However, the presence of a primary amine group in the ethanamine side chain provides a reactive handle for such modifications. Primary amines are commonly used for conjugation to proteins, nucleic acids, or other biomolecules through reactions like acylation or reductive amination.

The synthesis of N-1 alkylated derivatives of 4-phenyl-imidazoles has been reported, where the aminoalkyl substituents were masked as phthalimide (B116566) groups and subsequently deprotected. nih.gov This demonstrates the feasibility of modifying the imidazole ring for conjugation purposes. The synthesis of various imidazole derivatives often involves linking different functional groups to the core structure, which could include fluorescent tags for imaging studies. nih.gov

Role in High-Throughput Screening (HTS) Library Design and Hit Identification

The imidazole scaffold is a "privileged structure" in medicinal chemistry and is frequently incorporated into high-throughput screening (HTS) libraries due to its ability to interact with a wide range of biological targets. mdpi.comresearchgate.net A study on HTS for osteoclastogenesis inhibitors identified a 4-nitroimidazole (B12731) derivative as a hit that selectively inhibited the RANKL-induced pathway. nih.gov This highlights the success of including imidazole-containing compounds in HTS campaigns.

The design of HTS libraries often involves creating a diverse set of molecules with varied physicochemical properties. The core structure of b-Phenyl-1H-imidazole-1-ethanamine, with its phenyl and imidazole rings and the ethanamine side chain, offers multiple points for diversification, making it a valuable scaffold for inclusion in such libraries.

A high-throughput virtual screening (HTVS) effort also identified a noncovalent inhibitor of the SARS-CoV-2 main protease that, while not a direct derivative, underscores the utility of screening large, diverse chemical libraries that often contain imidazole-based compounds. acs.org

General Applicability in Chemical Probe Discovery

The general applicability of this compound and its derivatives in chemical probe discovery is rooted in the versatility of the phenyl-imidazole scaffold. Chemical probes are small molecules used to study biological systems, and the properties of phenyl-imidazoles make them suitable for this purpose. Their ability to be synthesized and modified allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for developing potent and selective probes. nih.gov

The development of inhibitors for enzymes like Indoleamine 2,3-dioxygenase from 4-phenyl-imidazole derivatives is a prime example of their use in chemical probe discovery. nih.gov These probes have been essential in elucidating the biological functions of their targets. The foundational structure of this compound provides a starting point for the rational design of new chemical probes for a variety of biological targets.

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Imidazole-Based Compounds

A major thrust in contemporary organic synthesis is the development of environmentally benign and efficient methods for constructing complex molecules. In the context of imidazole (B134444) chemistry, this translates to a focus on "green" synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

Recent research has highlighted the potential of microwave-assisted synthesis to dramatically shorten reaction times and improve yields in the preparation of imidazole derivatives. researchgate.netresearchgate.net This technique offers a significant advantage over classical heating methods. Additionally, the use of eco-friendly catalysts, such as Brønsted acidic ionic liquids, is being explored for the solvent-free synthesis of polysubstituted imidazoles, further contributing to the sustainability of these processes. nih.gov One-pot, multi-component reactions are also gaining prominence as they allow for the construction of complex imidazole scaffolds in a single step, thereby increasing efficiency and reducing the need for intermediate purification steps. researchgate.netnih.gov

Future research in this area will likely focus on:

The development of novel catalytic systems, including biocatalysts and nanocatalysts, for imidazole synthesis.

The expanded use of alternative energy sources like ultrasound and mechanochemistry.

The design of synthetic routes that utilize renewable starting materials.

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Classical Heating | Well-established, widely applicable | Long reaction times, high energy consumption, often requires harsh conditions |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, enhanced purity | Requires specialized equipment, potential for localized overheating |

| Green Catalysis | Use of non-toxic and reusable catalysts, milder reaction conditions | Catalyst development can be challenging, potential for catalyst leaching |

| One-Pot Reactions | High atom economy, reduced waste, time and cost-effective | Optimization of reaction conditions can be complex |

Integration of Advanced Analytical Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of the structure and properties of imidazole compounds is crucial for their rational design and application. Advanced analytical techniques are indispensable tools for gaining these insights.

Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are routinely used to confirm the chemical structures of newly synthesized imidazole derivatives. mdpi.comjchemrev.comnih.govnih.gov Beyond basic characterization, researchers are increasingly employing more sophisticated techniques. For instance, theoretical and experimental approaches are being combined to investigate the pH-dependent absorption spectra of imidazole derivatives, providing a deeper understanding of their behavior in different chemical environments. rsc.org

Future directions in this domain include:

The wider application of two-dimensional NMR techniques for unambiguous structural elucidation of complex imidazole-based molecules.

The use of high-resolution mass spectrometry for detailed fragmentation analysis and metabolite identification.

The application of chiroptical methods, such as circular dichroism, to study the stereochemistry of chiral imidazole derivatives.

Refinement of Computational Models for Enhanced Predictive Power in Imidazole Research

Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science. In the context of imidazole research, computational models are being used to predict the properties and activities of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.

In silico studies, including molecular docking, are widely employed to investigate the binding interactions of imidazole derivatives with biological targets. nih.govnih.govmdpi.com These studies provide valuable insights into the structure-activity relationships of these compounds. Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction models are used to assess the drug-likeness of new imidazole derivatives at an early stage of development. nih.govmdpi.com Researchers are also utilizing computational tools to explore the therapeutic potential of imidazole compounds against various diseases. researchgate.net

The refinement of these computational models is an active area of research, with a focus on:

Developing more accurate scoring functions for molecular docking simulations.

Improving the predictive capabilities of ADMET and pharmacokinetic models.

Utilizing quantum mechanical calculations to gain a more fundamental understanding of the electronic properties of imidazole compounds.

Table 2: Application of Computational Models in Imidazole Research

| Computational Technique | Application |

|---|---|

| Molecular Docking | Prediction of binding modes and affinities with biological targets |

| ADMET Prediction | In silico assessment of drug-like properties |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties |

Rational Design Principles for Highly Selective and Potent Research Agents

The development of research agents with high potency and selectivity for their biological targets is a central goal of medicinal chemistry. The imidazole scaffold, with its versatile chemical properties, serves as an excellent starting point for the rational design of such agents. researchgate.netnih.govmdpi.comresearchgate.net

The unique structure of the imidazole ring allows it to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules. nih.gov By strategically modifying the substituents on the imidazole core, chemists can fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific target. This approach has been successfully used to develop imidazole-based compounds with a wide range of biological activities.

Future efforts in this area will be directed towards:

The use of structure-based drug design to create highly specific ligands for a variety of protein targets.

The development of "smart" imidazole-based probes that can be used to study biological processes in real-time.

The exploration of novel drug delivery systems to enhance the efficacy and reduce the side effects of imidazole-containing therapeutic agents.

Broader Scientific Impact in Areas such as Materials Science and Catalysis

While the biological activity of imidazole compounds has been extensively studied, their unique properties also make them attractive for applications in other scientific disciplines, such as materials science and catalysis.

In materials science, imidazole-based compounds are being investigated for the creation of novel polymers with unique thermal and conductive properties. They have also been used as a solvent in the synthesis of porous carbon-supported cobalt nanoparticles, which have potential applications in catalysis. eurekalert.org The catalytic activity of the imidazole moiety itself has long been recognized, and it is a key component of many enzymatic active sites. researchgate.netmdpi.com

The broader scientific impact of imidazole chemistry is expected to grow, with potential future applications including:

The development of new imidazole-based materials for use in electronic devices and sensors.

The design of novel catalysts for a variety of organic transformations.

The use of imidazole-functionalized surfaces for applications in separation science and biotechnology.

Q & A

Q. How to optimize animal models for evaluating neuroprotective effects?

- Methodological Answer : Use transgenic murine models of neurodegeneration (e.g., APP/PS1 for Alzheimer’s). Administer the compound intraperitoneally (2–5 mg/kg/day) for 4 weeks. Assess outcomes via Morris water maze and immunohistochemistry (Aβ plaque quantification). Include positive controls (e.g., memantine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.